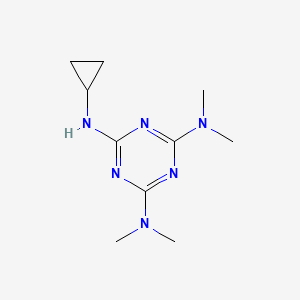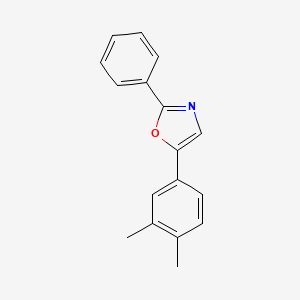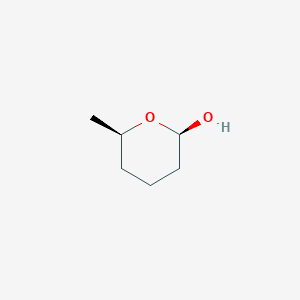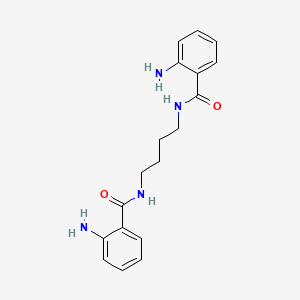
N,N'-Tetramethylenebis(2-aminobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Tetramethylenebis(2-aminobenzamide) is an organic compound with the molecular formula C18H22N4O2. It is a derivative of 2-aminobenzamide, which is known for its various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(2-aminobenzamide) typically involves the reaction of 2-aminobenzamide with a suitable linking agent. One common method is the reaction of 2-aminobenzamide with a diamine, such as tetramethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N’-Tetramethylenebis(2-aminobenzamide) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
N,N’-Tetramethylenebis(2-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives .
科学研究应用
N,N’-Tetramethylenebis(2-aminobenzamide) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of N,N’-Tetramethylenebis(2-aminobenzamide) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular function. This inhibition can result in the reactivation of silenced genes and the induction of apoptosis in cancer cells . The compound’s ability to bind to zinc ions in the active site of HDACs is crucial for its inhibitory activity .
相似化合物的比较
Similar Compounds
2-Aminobenzamide: A simpler derivative with similar biological activities but lower potency.
N,N’-Dimethylenebis(2-aminobenzamide): Another derivative with different linking groups, leading to variations in biological activity and chemical reactivity.
Uniqueness
N,N’-Tetramethylenebis(2-aminobenzamide) is unique due to its specific linking group, which enhances its ability to interact with molecular targets and increases its stability. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
69583-10-4 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-amino-N-[4-[(2-aminobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H22N4O2/c19-15-9-3-1-7-13(15)17(23)21-11-5-6-12-22-18(24)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12,19-20H2,(H,21,23)(H,22,24) |
InChI 键 |
PWJSEKIRPOGWSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


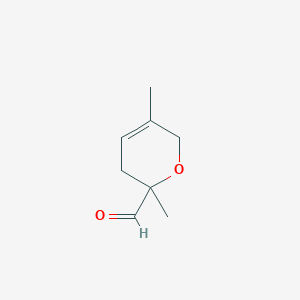
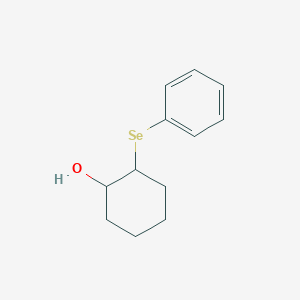
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
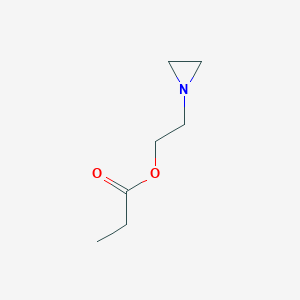
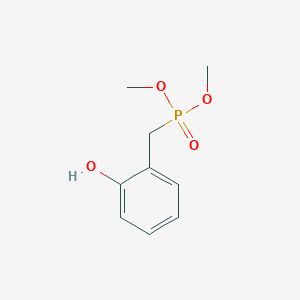
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
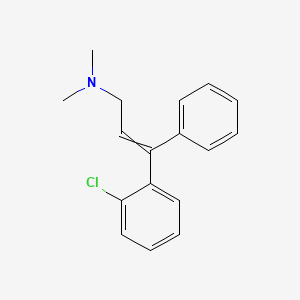

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
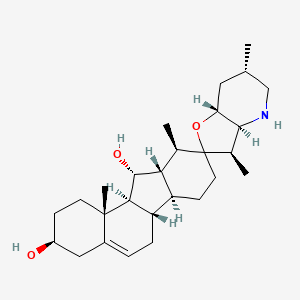
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
